molecular formula C10H18O3 B14534695 3-(4,6-Dimethyl-1,3-dioxan-2-yl)but-2-en-1-ol CAS No. 62285-86-3

3-(4,6-Dimethyl-1,3-dioxan-2-yl)but-2-en-1-ol

Cat. No.: B14534695
CAS No.: 62285-86-3
M. Wt: 186.25 g/mol
InChI Key: SLHGRJUJOGVLOI-UHFFFAOYSA-N
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Description

3-(4,6-Dimethyl-1,3-dioxan-2-yl)but-2-en-1-ol is an organic compound characterized by its unique structure, which includes a dioxane ring and a butenol side chain

Chemical Reactions Analysis

Types of Reactions

3-(4,6-Dimethyl-1,3-dioxan-2-yl)but-2-en-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4,6-Dimethyl-1,3-dioxan-2-yl)but-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4,6-Dimethyl-1,3-dioxan-2-yl)but-2-en-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxane ring and butenol side chain contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,6-Dimethyl-1,3-dioxan-2-yl)but-2-en-1-ol is unique due to its combination of a dioxane ring and a butenol side chain, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

62285-86-3

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

3-(4,6-dimethyl-1,3-dioxan-2-yl)but-2-en-1-ol

InChI

InChI=1S/C10H18O3/c1-7(4-5-11)10-12-8(2)6-9(3)13-10/h4,8-11H,5-6H2,1-3H3

InChI Key

SLHGRJUJOGVLOI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC(O1)C(=CCO)C)C

Origin of Product

United States

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